REACTION_SMILES
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[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[CH3:42][c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1.[CH3:49][N:50]([CH3:51])[P:52]([N:53]([CH3:54])[CH3:55])[N:56]([CH3:57])[CH3:58].[Cu:40][I:41].[I:9][c:10]1[cH:11][c:12]([CH3:17])[cH:13][c:14]([CH3:16])[cH:15]1.[K+:6].[K+:7].[K+:8].[P:1]([O-:2])([O-:3])([O-:4])=[O:5]>>[c:10]1([N:19]([CH3:18])[CH:20]=[O:21])[cH:11][c:12]([CH3:17])[cH:13][c:14]([CH3:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(N(C)C)N(C)C
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=P([O-])([O-])[O-]
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Name
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Type
|
product
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Smiles
|
Cc1cc(C)cc(N(C)C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |